Cas no 1185403-96-6 (N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine structure](https://ja.kuujia.com/scimg/cas/1185403-96-6x500.png)
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine 化学的及び物理的性質
名前と識別子
-
- N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine
- EN300-762751
- N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine hydrochloride
- N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)pentan-1-amine hydrochloride
- KXB40396
- N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine;hydrochloride
- pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine, hydrochloride
- N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)pentan-1-aminehydrochloride
- Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride
- PENTYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE
- 1185403-96-6
- AKOS024302100
- MFCD04967249
- CS-0260905
-
- MDL: MFCD04967249
- インチ: InChI=1S/C14H19N3O.ClH/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12;/h4-6,8-9,15H,2-3,7,10-11H2,1H3;1H
- InChIKey: YUKLDOSQAQNLMA-UHFFFAOYSA-N
- ほほえんだ: CCCCCNCC1=NN=C(C2=CC=CC=C2)O1.Cl
計算された属性
- せいみつぶんしりょう: 281.1294900Da
- どういたいしつりょう: 281.1294900Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 219
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51Ų
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-762751-1.0g |
pentyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride |
1185403-96-6 | 94% | 1.0g |
$699.0 | 2024-05-23 | |
Fluorochem | 029287-2g |
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine; hydrochloride |
1185403-96-6 | 95% | 2g |
£638.00 | 2022-03-01 | |
Fluorochem | 029287-250mg |
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine; hydrochloride |
1185403-96-6 | 95% | 250mg |
£182.00 | 2022-03-01 | |
Fluorochem | 029287-1g |
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine; hydrochloride |
1185403-96-6 | 95% | 1g |
£363.00 | 2022-03-01 | |
A2B Chem LLC | AJ04937-50mg |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine |
1185403-96-6 | 95% | 50mg |
$206.00 | 2024-04-20 | |
Enamine | EN300-762751-2.5g |
pentyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride |
1185403-96-6 | 94% | 2.5g |
$1370.0 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331575-50mg |
Pentyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride |
1185403-96-6 | 97% | 50mg |
¥3499.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331575-100mg |
Pentyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride |
1185403-96-6 | 97% | 100mg |
¥6067.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331575-1g |
Pentyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride |
1185403-96-6 | 97% | 1g |
¥15093.00 | 2024-08-09 | |
Chemenu | CM488000-1g |
N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)pentan-1-amine hydrochloride |
1185403-96-6 | 97% | 1g |
$622 | 2023-02-18 |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amineに関する追加情報
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine: A Comprehensive Overview
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine, with the CAS number 1185403-96-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of a 5-phenyl-1,3,4-oxadiazole moiety in its structure imparts unique chemical and biological properties, making it a valuable candidate for further exploration.
The 5-phenyl-1,3,4-oxadiazole core is a heterocyclic compound known for its stability and reactivity, which can be harnessed for various synthetic transformations. This scaffold is frequently employed in medicinal chemistry due to its ability to interact with biological targets in a selective manner. The combination of the aromatic phenyl ring and the oxadiazole ring system creates a molecule with potential pharmacological activity across multiple therapeutic areas.
The amine functional group at the end of the pentanoyl chain in N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine provides a site for further derivatization, enabling the creation of more complex molecules. This flexibility is particularly useful in drug design, where modifications can be made to optimize solubility, bioavailability, and target binding affinity. The compound's aliphatic pentanoyl chain also contributes to its overall physicochemical properties, influencing factors such as lipophilicity and metabolic stability.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic benefits. The 5-phenyl-1,3,4-oxadiazole moiety has been extensively studied for its role in various pharmacological contexts. For instance, derivatives of this scaffold have shown promise in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The ability of these compounds to modulate biological pathways makes them attractive candidates for further investigation.
The synthesis of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1amine involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies often include condensation reactions between appropriate precursors to form the oxadiazole ring system. Subsequent functional group transformations are then employed to introduce the pentanoyl chain and the amine group. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be utilized to enhance reaction efficiency and selectivity.
The pharmacological evaluation of N-(5-(Phenyl)-1H-[1,3,4]Oxadiazolizinylmethyl)pentanamidine hydrochloride, a related compound with similar structural features, has provided valuable insights into its potential therapeutic applications. Studies have demonstrated that this molecule can interact with specific enzymes and receptors involved in disease pathogenesis. These interactions often lead to modulations in cellular signaling pathways that are relevant to various medical conditions.
The development of computational models has further accelerated the process of identifying promising candidates like N-(5-(Phenyl)-1H-[1,3,4]Oxadiazolizinylmethyl)pentanamidine hydrochloride. Molecular docking simulations allow researchers to predict how a compound might bind to biological targets based on its three-dimensional structure. These predictions can then be validated through experimental studies, providing a rational approach to drug design.
In conclusion, N-(5-(Phenyl)-1H-[1,3,4]Oxadiazolizinylmethyl)pentanamidine hydrochloride represents an exciting area of research within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further exploration. As our understanding of molecular interactions continues to grow, compounds like this one are likely to play an increasingly important role in the development of new therapies.
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